molecular formula C18H23N3O4S2 B2723489 N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide CAS No. 95866-13-0

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide

Katalognummer B2723489
CAS-Nummer: 95866-13-0
Molekulargewicht: 409.52
InChI-Schlüssel: ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides. It is structurally similar to “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which is a potent and selective D4 dopamine receptor ligand .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “this compound”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. A similar compound, “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, was synthesized by microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide derivatives have been extensively studied for their inhibitory action against human carbonic anhydrase (CA) isoforms. These sulfonamide derivatives have shown potent inhibitory activity against isoforms such as hCA I, hCA II, hCA VII, and hCA XII, which are involved in various physiological and pathological processes, including epileptogenesis and tumor growth. Some derivatives have displayed effective anticonvulsant activity in animal models, indicating their potential for treating seizure disorders and contributing to the understanding of CA's role in epileptogenesis (Mishra et al., 2017).

Antimalarial Agents

Derivatives of this compound have been explored for their potential as antimalarial agents. Structural analyses have indicated that certain derivatives exhibit antimalarial activity, providing insights into the molecular features important for this activity and contributing to the development of novel antimalarial therapies (Cunico et al., 2009).

Enzyme Metabolism and Pharmacokinetics

Research has also focused on understanding the metabolism and pharmacokinetic properties of this compound derivatives. Studies have detailed the metabolic pathways of these compounds in human liver microsomes and identified key enzymes involved in their metabolism. This research is crucial for optimizing the pharmacological profile and therapeutic efficacy of these compounds (Hvenegaard et al., 2012).

Phospholipase A2 Inhibitors

A novel series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2 (PLA2). These studies aim to understand the structural basis for the inhibitory action and explore the therapeutic potential of these compounds in treating diseases associated with PLA2 activity (Oinuma et al., 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.